

# t-Boc-Aminooxy-PEG8-Ms molecular weight and formula

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## Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG8-Ms

Cat. No.: B8104396

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## In-Depth Technical Guide: t-Boc-Aminooxy-PEG8-Ms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and reaction pathways associated with **t-Boc-Aminooxy-PEG8-Ms**, a heterobifunctional crosslinking reagent. This molecule is of significant interest in bioconjugation, drug delivery, and proteomics due to its versatile reactivity and the inclusion of a hydrophilic polyethylene glycol (PEG) spacer.

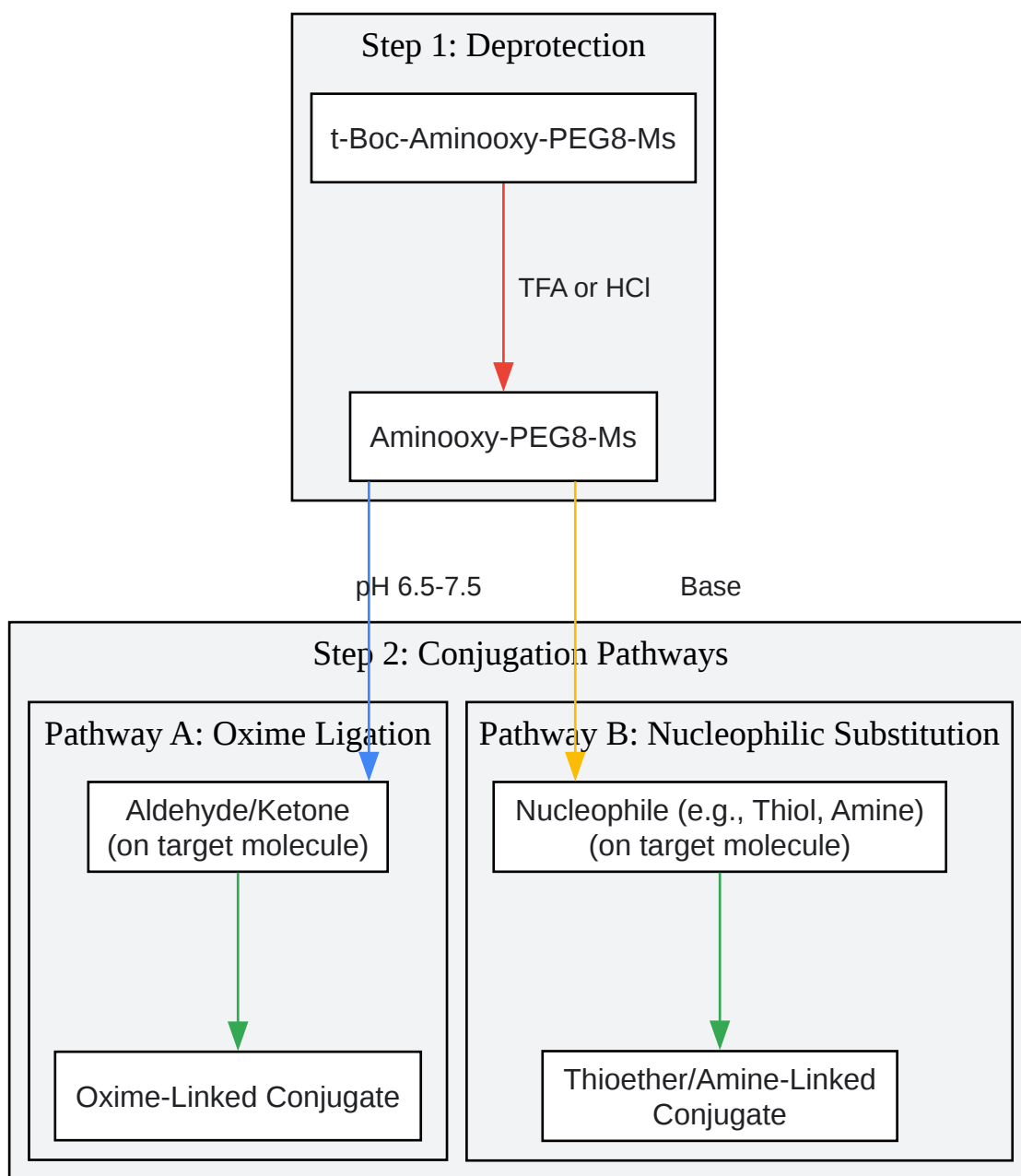
## Core Molecular Data

The fundamental properties of **t-Boc-Aminooxy-PEG8-Ms** are summarized below. This reagent incorporates a tert-butyloxycarbonyl (Boc) protected aminooxy group and a reactive mesyl (Ms) group, separated by an eight-unit PEG linker.

Property	Value	Citation
Molecular Formula	C22H45NO13S	[1]
Molecular Weight	563.7 g/mol	[1]
Appearance	Varies (typically a solid or oil)	
Storage	-20°C	[1]

## Reaction Capabilities and Logical Workflow

**t-Boc-Aminoxy-PEG8-Ms** offers two primary reactive handles: the Boc-protected aminoxy group and the mesyl group. The Boc group is a protecting group that can be removed under acidic conditions to reveal a highly reactive aminoxy group. The mesyl group is an excellent leaving group, susceptible to nucleophilic substitution. The overall workflow for utilizing this linker typically involves a two-step process: deprotection followed by conjugation.



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Sequential reaction workflow for **t-Boc-Aminooxy-PEG8-Ms**.

## Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving **t-Boc-Aminooxy-PEG8-Ms**.

## Protocol 1: Boc Group Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminoxy functionality.

Materials:

- **t-Boc-Aminoxy-PEG8-Ms**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stir bar and stir plate

Methodology:

- **Dissolution:** Dissolve the **t-Boc-Aminoxy-PEG8-Ms** in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.[\[2\]](#)
- **Acid Addition:** Add TFA to the solution. A common concentration is 25-50% TFA in DCM.[\[2\]](#)
- **Reaction:** Stir the mixture at room temperature (20-25°C) for 30 minutes to 2 hours.[\[2\]](#)
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower  $R_f$  value on TLC) than the starting material.[\[2\]](#)
- **Work-up (for free amine):**

- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
- Dissolve the residue in DCM and carefully wash with saturated  $\text{NaHCO}_3$  solution to neutralize residual acid.[\[2\]](#)
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the deprotected Aminoxy-PEG8-Ms.[\[2\]](#)

## Protocol 2: Oxime Ligation with Aldehydes or Ketones

This protocol details the conjugation of the deprotected aminoxy-PEG linker to a molecule containing an aldehyde or ketone group.

### Materials:

- Deprotected Aminoxy-PEG8-Ms
- Aldehyde or ketone-containing molecule (e.g., a protein with oxidized glycans)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or another suitable non-amine buffer.[\[3\]](#)
- (Optional) Aniline or its derivatives as a catalyst.
- Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).

### Methodology:

- Reagent Preparation:
  - Dissolve the aldehyde/ketone-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).[\[3\]](#)
  - Dissolve the deprotected Aminoxy-PEG8-Ms in the reaction buffer to create a stock solution.

- Conjugation Reaction:
  - Add a 10-50 fold molar excess of the Aminoxy-PEG8-Ms solution to the solution of the target molecule. The optimal ratio should be determined empirically.[3]
  - Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring.[3] The reaction is most efficient at a pH of 6.5-7.5.[3]
- Purification: Remove the excess PEG reagent and byproducts using SEC, dialysis, or another appropriate chromatographic technique to isolate the purified conjugate.[3]

## Protocol 3: Nucleophilic Substitution of the Mesityl Group

The mesyl group is a good leaving group and can be displaced by various nucleophiles.[4][5] This allows for conjugation to moieties such as thiols or amines.

Materials:

- **t-Boc-Aminoxy-PEG8-Ms** (or its deprotected form)
- Nucleophile-containing molecule (e.g., a peptide with a cysteine residue)
- Aprotic solvent (e.g., DMF or DMSO)
- Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

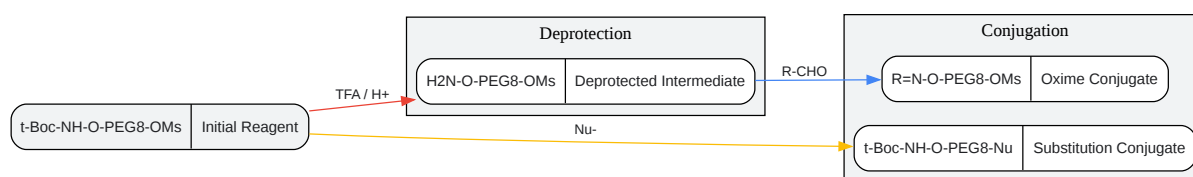
Methodology:

- Dissolution: Dissolve the **t-Boc-Aminoxy-PEG8-Ms** and the nucleophile-containing molecule in the chosen aprotic solvent.
- Base Addition: Add a suitable base, such as TEA or DIPEA, to the reaction mixture. The base facilitates the deprotonation of nucleophiles like thiols.
- Reaction: Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the nucleophile's reactivity.

- Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, the product can be purified using reverse-phase HPLC or other suitable chromatographic methods.

## Functional Group Reaction Pathway

The core reactions of the terminal functional groups of **t-Boc-Aminoxy-PEG8-Ms** are illustrated below. This diagram outlines the transformation of the protected aminoxy group and the substitution of the mesyl group.



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Reaction pathways of the terminal functional groups.

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